molecular formula C25H30N2O3S2 B2843984 ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 450351-03-8

ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2843984
CAS No.: 450351-03-8
M. Wt: 470.65
InChI Key: BRPGBEIYMAKJQH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclohepta[b]thiophene core, a seven-membered ring fused with a thiophene moiety. Key substituents include:

  • Ethyl ester group at position 3, which enhances solubility and influences electronic properties.
  • Acetamido group at position 2, functionalized with a thioether linkage to a 1-propylindole moiety.

This compound’s synthesis likely involves multi-step reactions, including cyclocondensation (as seen in cyclohepta[b]thiophene precursors ), followed by substitution and coupling reactions to introduce the indole-thioacetamido side chain. While direct synthetic details are absent in the provided evidence, analogous compounds (e.g., acetylcholinesterase inhibitors with piperazine substituents) suggest reflux conditions in polar solvents (e.g., acetonitrile or ethanol) and purification via crystallization .

Properties

IUPAC Name

ethyl 2-[[2-(1-propylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3S2/c1-3-14-27-15-21(17-10-8-9-12-19(17)27)31-16-22(28)26-24-23(25(29)30-4-2)18-11-6-5-7-13-20(18)32-24/h8-10,12,15H,3-7,11,13-14,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPGBEIYMAKJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiophene ring and the cycloheptane structure. Key steps include:

    Formation of the Indole Derivative: This involves the reaction of 1-propyl-1H-indole with appropriate reagents to introduce the thioacetamido group.

    Cyclization: The intermediate product undergoes cyclization to form the tetrahydrocycloheptathiophene ring.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole and thiophene moieties are known to interact with various biological receptors, potentially inhibiting or activating specific pathways. For example, the compound may bind to enzymes or receptors involved in cell signaling, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural similarities with several derivatives of the cyclohepta[b]thiophene scaffold. Below is a comparative analysis based on substituents, synthesis, physical properties, and biological activity:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Synthesis Conditions Melting Point (°C) Biological Activity / Notes Reference
Target Compound 1-Propylindole-thioacetamido, ethyl ester Not explicitly described (inferred: reflux, polar solvents) N/A Potential bioactivity (indole moiety) N/A
VIg (Ethyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) Benzylpiperazine-acetamido, ethyl ester Acetonitrile, 12h reflux 153–155 Acetylcholinesterase inhibitor (56% yield)
VIh (Fluorobenzylpiperazine analog of VIg) 2-Fluorobenzylpiperazine-acetamido, ethyl ester Ethanol, 8h reflux 163–165 Acetylcholinesterase inhibitor (55% yield)
VIi (4-Methoxyphenylpiperazine analog of VIg) 4-Methoxyphenylpiperazine-acetamido, ethyl ester Ethanol, 8h reflux 128–130 Acetylcholinesterase inhibitor (60% yield)
2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (3a) Amino, cyano Cycloheptanone + malononitrile/sulfur N/A Precursor for further functionalization
Antitumor analog (Compound 2 in ) 2,5-Dioxo-pyrrole, ethyl ester Glacial acetic acid, 16–20h reflux N/A Antitumor activity (screened against HCT116)
Schiff base derivative (–7) Hydroxynaphthyl-methylideneamino, cyano Condensation reaction N/A Structural analysis (crystallography)

Key Observations

Substituent Diversity and Bioactivity: The piperazine derivatives (VIg–VIj) exhibit acetylcholinesterase inhibitory activity, with yields and melting points influenced by substituents. For example, the fluorobenzyl group in VIh increases melting point (163–165°C) compared to VIg (153–155°C), likely due to enhanced intermolecular interactions . The indole-thioacetamido group in the target compound may confer distinct bioactivity, as indole derivatives are known for interactions with serotonin receptors and kinase inhibition.

Synthetic Flexibility: Cyclohepta[b]thiophene derivatives are synthesized via cyclocondensation (e.g., cycloheptanone + sulfur ) or functionalization of preformed cores (e.g., acetamido coupling ). Solvent choice (acetonitrile vs. ethanol) and reflux duration (8–20h) impact reaction efficiency and purity .

Spectroscopic and Crystallographic Features :

  • IR and NMR data for VIg–VIj confirm characteristic peaks for NH (3345 cm⁻¹), C=O (1658–1716 cm⁻¹), and aromatic protons (7.16–7.45 ppm) . The target compound would display similar features, with additional signals from the propylindole moiety.
  • Crystallographic studies on Schiff base derivatives (–7) highlight the utility of SHELX programs for structural validation.

Biological Potential: While the target compound’s bioactivity is uncharacterized in the evidence, analogs like VIg–VIj (AChE inhibitors) and antitumor pyrrole derivatives suggest that substituent choice critically determines target specificity.

Biological Activity

Ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS Number: 450351-03-8) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H30N2O3S2
  • Molecular Weight : 470.65 g/mol
  • IUPAC Name : ethyl 2-[[2-(1-propylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thioacetate derivatives and subsequent coupling reactions with indole derivatives. The general synthetic route can be summarized as follows:

  • Formation of Thioacetate : The thiol group of an indole derivative is treated with chloroacetate.
  • Coupling Reaction : The resulting thioacetate is reacted with acetamide derivatives to form the final product.
  • Purification : The compound is purified using chromatographic techniques to ensure high purity for biological testing.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (μM)Reference
HeLa29
MCF-773

These results indicate that the compound exhibits significant cytotoxicity, particularly against cervical (HeLa) and breast (MCF-7) cancer cell lines.

The proposed mechanism of action for this compound involves the inhibition of key cellular pathways associated with cancer proliferation. Specifically, it has been suggested that the compound may interact with proteins involved in apoptosis and cell cycle regulation. The presence of the indole moiety is thought to enhance lipophilicity and facilitate interaction with biological targets.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study evaluated various derivatives of similar compounds and found that those containing thiadiazole and indole structures exhibited enhanced cytotoxicity against HeLa cells compared to other derivatives .
  • Inhibition Studies : Compounds similar to this compound were tested for their ability to inhibit RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. This suggests potential antiviral properties alongside anticancer activity.

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